molecular formula C21H20FN3O2 B11014569 [4-(4-Fluorophenyl)piperazin-1-yl](5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

[4-(4-Fluorophenyl)piperazin-1-yl](5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

Cat. No.: B11014569
M. Wt: 365.4 g/mol
InChI Key: PKTODHPSJAMKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-Fluorophenyl)piperazin-1-ylmethanone is a piperazine-oxazole hybrid with a methanone linker. Its structure comprises:

  • Piperazine moiety: Substituted at the 4-position with a 4-fluorophenyl group.
  • Oxazole ring: Substituted at the 3-position with a phenyl group and at the 5-position with a methyl group.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C21H20FN3O2/c1-15-19(20(23-27-15)16-5-3-2-4-6-16)21(26)25-13-11-24(12-14-25)18-9-7-17(22)8-10-18/h2-10H,11-14H2,1H3

InChI Key

PKTODHPSJAMKCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Acyl Chloride-Mediated Coupling

The most widely reported method involves coupling 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid with 4-(4-fluorophenyl)piperazine via an intermediate acyl chloride.

Procedure :

  • Synthesis of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid :

    • Van Leusen oxazole synthesis using TosMIC (toluenesulfonylmethyl isocyanide) and substituted acetophenones under basic conditions (K₂CO₃, DMF, 80°C).

    • Yield: 68–72% after recrystallization from ethanol.

  • Acyl chloride formation :

    • Treat the carboxylic acid with oxalyl chloride (2 eq) and catalytic DMF in anhydrous dichloromethane (DCM) at 0–5°C.

    • Reaction time: 2–3 h; conversion >95% (monitored by TLC).

  • Coupling with 4-(4-fluorophenyl)piperazine :

    • Add acyl chloride dropwise to a solution of piperazine (1.2 eq) and triethylamine (2 eq) in DCM at 20°C.

    • Stir for 12 h, extract with DCM, wash with NaHCO₃, and purify via silica gel chromatography (hexane/EtOAc 3:1).

    • Yield: 65–78%.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxazole formationTosMIC, K₂CO₃, DMF, 80°C68–72≥98%
Acyl chlorideOxalyl chloride, DMF, DCM>95N/A
Piperazine couplingTEA, DCM, 20°C65–78≥97%

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, Suzuki-Miyaura coupling is employed to link pre-formed oxazole and piperazine fragments.

Procedure :

  • Synthesis of 4-bromo-5-methyl-3-phenyl-1,2-oxazole :

    • Brominate 5-methyl-3-phenyl-1,2-oxazole using NBS (N-bromosuccinimide) in CCl₄ under UV light.

    • Yield: 82%.

  • Buchwald-Hartwig amination :

    • React 4-bromo-oxazole with 4-(4-fluorophenyl)piperazine using Pd(dba)₂ (5 mol%), RuPhos (10 mol%), and NaOt^tBu in dioxane at 120°C (microwave, 30 min).

    • Purify via preparative HPLC (acetonitrile/water + 0.1% TFA).

    • Yield: 55–60%.

Key Advantages :

  • Enables late-stage diversification of the oxazole core.

  • Tolerates electron-withdrawing groups on the phenyl ring.

One-Pot Tandem Synthesis

A streamlined approach combines oxazole formation and piperazine coupling in a single reactor:

  • React 4-(4-fluorophenyl)piperazine with 4-chloro-5-methyl-3-phenyl-1,2-oxazole in DMF at 100°C for 24 h.

  • Add K₂CO₃ (3 eq) to deprotonate the piperazine and facilitate nucleophilic substitution.

  • Isolate the product via filtration and wash with cold methanol.

    • Yield: 50–55%.

Limitations :

  • Lower yield due to competing side reactions.

  • Requires rigorous exclusion of moisture.

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

  • DCM vs. THF : DCM improves acyl chloride stability, while THF increases coupling efficiency by 10–15% for bulky substrates.

  • Microwave irradiation : Reduces reaction time from 12 h to 30 min in Pd-catalyzed methods but risks decomposition above 130°C.

Catalytic Systems

  • Pd(dba)₂/RuPhos : Superior to Pd(OAc)₂/XPhos in minimizing dehalogenation side reactions (≤5% vs. 15–20%).

  • EDCI/HOBt : Outperforms DCC in acyl couplings, providing 10–12% higher yields.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 7.10–6.95 (m, 4H, Ar-F), 3.80–3.50 (m, 8H, piperazine), 2.45 (s, 3H, CH₃).

  • HRMS : m/z calcd. for C₂₂H₂₁FN₃O₂ [M+H]⁺: 386.1614; found: 386.1611.

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30) .

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptor binding studies or as a probe for investigating enzyme mechanisms.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine and isoxazole rings contribute to the overall stability and specificity of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The compound belongs to a class of piperazine-linked oxazole methanones. Key structural analogs include:

Compound Name Piperazine Substituent Oxazole Substituents Molecular Formula Molecular Weight (g/mol) Biological Target
Target Compound 4-Fluorophenyl 3-phenyl, 5-methyl C₂₇H₂₃FN₃O₂ 432.49 Not explicitly reported (inferred: viral nucleoprotein)
Nucleozin 2-Chloro-4-nitrophenyl 3-phenyl, 5-methyl C₂₁H₁₉ClN₄O₄ 426.86 Influenza nucleoprotein
LGH 2-Chloro-4-nitrophenyl 3-(2-methoxyphenyl), 5-methyl C₂₄H₂₂ClN₃O₅ 480.90 Antiviral (in silico)
Analog from 4-Methoxyphenyl 3-phenyl, 5-methyl C₂₈H₂₆N₃O₃ 452.53 Not reported

Key Observations :

  • Oxazole Modifications : The 3-phenyl group is conserved in Nucleozin and the target compound, suggesting this substituent is critical for target binding. LGH’s 3-(2-methoxyphenyl) group may alter steric or electronic interactions .

Physicochemical Properties

Property Target Compound Nucleozin LGH
Solubility in DMSO Not reported ≥55.4 mg/mL Not reported
Melting Point Not reported 132–230°C (range for similar compounds) Not reported
LogP (Predicted) ~3.5 (fluorine reduces hydrophobicity) ~4.2 (nitro/chloro increase hydrophobicity) ~4.8 (methoxy increases polarity)

Implications :

  • The 4-fluorophenyl group may improve aqueous solubility compared to Nucleozin’s nitro/chloro substituents.
  • Nucleozin’s lower solubility in water (insoluble) but high solubility in DMSO aligns with its use in experimental settings .

Biological Activity

The compound 4-(4-Fluorophenyl)piperazin-1-ylmethanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in the production of melanin, and its inhibition can be beneficial in treating conditions such as hyperpigmentation and melanoma. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(4-Fluorophenyl)piperazin-1-ylmethanone is C20H22FN3O2. Its structure features a piperazine ring substituted with a fluorophenyl group and an oxazole moiety, which is essential for its biological activity.

Recent studies have elucidated the mechanism by which this compound exerts its biological effects. Notably, it acts as a competitive inhibitor of tyrosinase. The binding affinity of the compound to the active site of tyrosinase prevents substrate binding, thereby inhibiting melanin production.

Kinetic Studies

Kinetic analysis has shown that the compound demonstrates significant inhibitory potency with an IC50 value indicating effective inhibition at low concentrations. For example, related compounds have shown IC50 values ranging from 0.09 μM to 0.18 μM against Agaricus bisporus tyrosinase (AbTYR), making them substantially more potent than traditional inhibitors like kojic acid (IC50 = 17.76 μM) .

Biological Activity and Efficacy

The biological activity of 4-(4-Fluorophenyl)piperazin-1-ylmethanone has been evaluated in various studies:

  • Antimelanogenic Effects : The compound has been shown to exert antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity, indicating a favorable safety profile for potential therapeutic use.
  • Inhibition Studies : Inhibition studies have confirmed that the compound effectively reduces the activity of tyrosinase in vitro, supporting its potential application in cosmetic formulations aimed at skin lightening .

Case Studies

Several case studies have been conducted to further explore the efficacy of this compound:

StudyCompoundIC50 (μM)Remarks
14-(4-Fluorophenyl)piperazin-1-ylmethanone0.18Effective against AbTYR with no cytotoxicity
2Related Compounds0.09 - 0.18Competitive inhibitors with high affinity

These findings highlight the potential for developing new dermatological treatments based on this compound's structure.

Future Directions

Given the promising results regarding the biological activity of 4-(4-Fluorophenyl)piperazin-1-ylmethanone, future research should focus on:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile in a living organism.
  • Formulation Development : Exploring formulations that incorporate this compound for topical application in treating skin disorders related to pigmentation.
  • Mechanistic Insights : Further elucidating the molecular interactions between this compound and tyrosinase to optimize its structure for enhanced potency.

Q & A

Q. What are the foundational synthetic routes for 4-(4-Fluorophenyl)piperazin-1-ylmethanone?

The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2-oxazole ring followed by coupling with the piperazine moiety. Key steps include nucleophilic substitution for fluorophenyl group introduction and ketone bond formation. Solvents like DMSO or ethanol are used, with purification via recrystallization or column chromatography to isolate intermediates and the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the fluorophenyl, piperazine, and oxazole groups. Infrared (IR) spectroscopy identifies carbonyl and aromatic stretching frequencies. Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

  • Thermal analysis (TGA/DSC) to determine decomposition temperatures.
  • Hygroscopicity tests in controlled humidity chambers.
  • Light sensitivity assays under UV/visible light exposure. High-performance liquid chromatography (HPLC) monitors degradation products over time .

Advanced Research Questions

Q. What strategies optimize reaction yields during the piperazine-oxazole coupling step?

Yield optimization requires:

  • Catalyst screening : Use Pd-based catalysts for cross-coupling reactions.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates. Real-time monitoring via thin-layer chromatography (TLC) or in-situ NMR can identify bottlenecks .

Q. How can computational modeling predict the compound’s biological target interactions?

Molecular docking (e.g., AutoDock Vina) simulates binding to receptors like serotonin or dopamine transporters. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations assess conformational stability in lipid bilayers .

Q. What methodologies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

  • Dose-response re-evaluation : Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).
  • Metabolic stability testing : Incubate with liver microsomes to identify active metabolites interfering with assays.
  • Structural analogs synthesis : Compare bioactivity to isolate substituent-specific effects .

Q. How does fluorination at the phenyl group influence pharmacokinetic properties?

The 4-fluorophenyl moiety enhances:

  • Lipophilicity : Improved blood-brain barrier penetration (logP ~2.8).
  • Metabolic resistance : Reduced CYP450-mediated oxidation.
  • Binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins. Validate via comparative studies with non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.